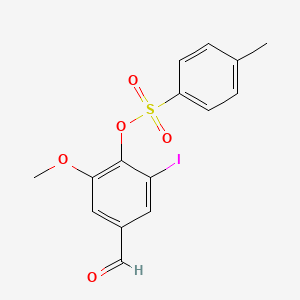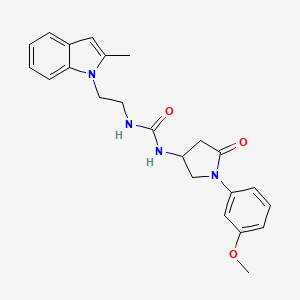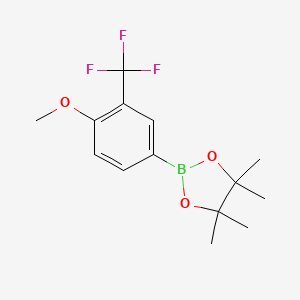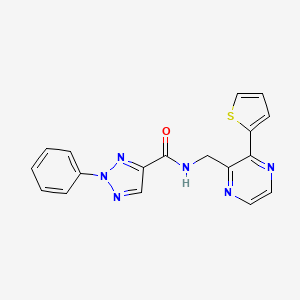
1-(2,4-dichlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12Cl2F2N2O2 and its molecular weight is 409.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigations and Model Compounds
The spectroscopic properties of dihydronicotinamides, which share structural similarities with 1-(2,4-dichlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been studied extensively. These compounds serve as model compounds for natural coenzymes and have been analyzed using NMR, UV/Vis absorption, and fluorescence spectroscopy. Such studies aid in understanding the electronic structures and conformational dynamics of these compounds, which is crucial for their application in biochemical and pharmaceutical research (Fischer, Fleckenstein, & Hönes, 1988).
Antibacterial and Antioxidant Activities
New series of 1,4-dihydropyridines have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds, synthesized through a one-pot, facile, and four-component synthesis, have shown effective functions against both Gram-positive and -negative bacteria, as well as significant antioxidant properties. This demonstrates the potential of such compounds, including this compound, in the development of new therapeutic agents (Ghorbani‐Vaghei et al., 2016).
Synthesis of Chiral Auxiliaries
The synthesis of halo-substituted carboxamides, including compounds structurally related to this compound, has been explored for their use as chiral auxiliaries in asymmetric synthesis. These compounds have shown efficacy in the stereoselective synthesis of amino acids, highlighting their utility in producing enantiomerically pure compounds, which is a critical aspect of drug development and synthesis of biologically active molecules (Belokon’ et al., 2002).
Synthesis and Biological Evaluation
The compound class to which this compound belongs has been synthesized and evaluated for various biological activities. For instance, studies on 5,6-diarylpyridines as human CB1 inverse agonists have revealed the synthesis of potent and selective compounds, indicating the potential of 1,4-dihydropyridines in the development of new treatments for disorders related to the endocannabinoid system (Meurer et al., 2005).
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F2N2O2/c20-12-4-3-11(15(21)8-12)10-25-7-1-2-14(19(25)27)18(26)24-13-5-6-16(22)17(23)9-13/h1-9H,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEYQGJRKWKMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)

![5-[3-(Methylsulfanyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2821924.png)
![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)
![1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate](/img/structure/B2821926.png)


![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)




